molecular formula C13H17ClO3 B13887354 1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate

1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate

Cat. No.: B13887354
M. Wt: 256.72 g/mol
InChI Key: JKSFRDIWVCLUTI-UHFFFAOYSA-N
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Description

Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group substituted with a chlorine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-chloro-4-hydroxybenzoic acid+isopropanolH2SO4propan-2-yl 3-chloro-4-propan-2-yloxybenzoate+H2O\text{3-chloro-4-hydroxybenzoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{propan-2-yl 3-chloro-4-propan-2-yloxybenzoate} + \text{H}_2\text{O} 3-chloro-4-hydroxybenzoic acid+isopropanolH2​SO4​​propan-2-yl 3-chloro-4-propan-2-yloxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-chloro-4-hydroxybenzoic acid and isopropanol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

Major Products Formed

    Hydrolysis: 3-chloro-4-hydroxybenzoic acid and isopropanol.

    Substitution: Depending on the nucleophile, products such as 3-amino-4-propan-2-yloxybenzoate or 3-thio-4-propan-2-yloxybenzoate can be formed.

Scientific Research Applications

Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-chlorobenzoate: Similar structure but lacks the additional propan-2-yloxy group.

    Propan-2-yl 3-chlorobenzoate: Similar structure but lacks the propan-2-yloxy group.

Uniqueness

Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate is unique due to the presence of both the chlorine atom and the propan-2-yloxy group on the benzene ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

propan-2-yl 3-chloro-4-propan-2-yloxybenzoate

InChI

InChI=1S/C13H17ClO3/c1-8(2)16-12-6-5-10(7-11(12)14)13(15)17-9(3)4/h5-9H,1-4H3

InChI Key

JKSFRDIWVCLUTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)Cl

Origin of Product

United States

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